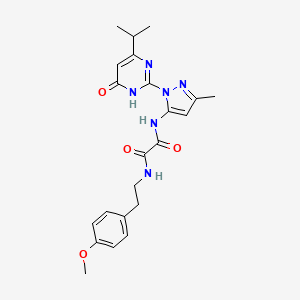

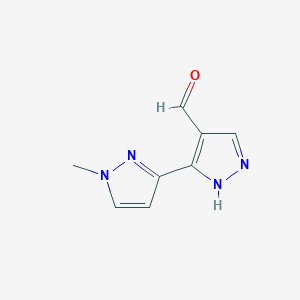

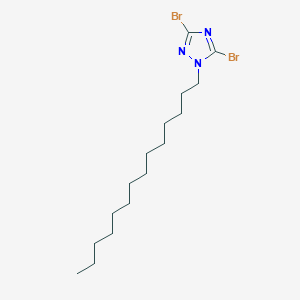

N-(5-(3,4-二甲氧基苯基)-1,3,4-噁二唑-2-基)-2-(对甲苯硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves a multi-step process starting from aromatic organic acids, which are converted into corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols. These thiols are further reacted with appropriate bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using various spectroscopic techniques including (1)H-NMR, IR, and mass spectral data. These methods provide detailed insights into the molecular framework, confirming the presence of the 1,3,4-oxadiazole ring, substituent groups, and the overall molecular integrity of the synthesized compounds.

Chemical Reactions and Properties

Compounds with the 1,3,4-oxadiazole moiety, similar to the molecule of interest, exhibit a range of chemical reactions, particularly those involving further functionalization or interaction with biomolecules. Their reactivity is often explored in the context of biological screening, where their activity against various enzymes or microbial species is assessed (Siddiqui et al., 2014).

科学研究应用

抗肿瘤活性

研究已经确定了一系列化合物,包括与指定化学结构相关的化合物,显示出显著的抗肿瘤活性。例如,对新型3-苄基-4(3H)喹唑啉酮的研究,这些化合物在结构上与指定化合物相关,展示了广谱的抗肿瘤活性。这些化合物被发现比对照的5-氟尿嘧啶更有效,平均GI50值范围从7.24到14.12 µM,表明它们作为有效的抗肿瘤药物的潜力(Ibrahim A. Al-Suwaidan et al., 2016)。

抗微生物评价

另一项研究合成并评估了2-[[5-烷基/芳基-1,3,4-噁二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺的抗微生物和溶血活性。这些化合物对选定的微生物种类显示出活性,突显了这一化学类别的抗微生物潜力(Samreen Gul et al., 2017)。

酶抑制

合成了一系列5-取代-1,3,4-噁二唑-2基-N-(2-甲氧基-5-氯苯基)-2-硫代乙酰胺,并发现对乙酰胆碱酯酶具有相对更高的活性,展示了这些化合物的酶抑制能力。这表明在治疗酶调节至关重要的疾病中可能有应用(A. Rehman et al., 2013)。

未来方向

属性

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-12-4-7-14(8-5-12)27-11-17(23)20-19-22-21-18(26-19)13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXBDEKGLSLZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2487883.png)

![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)

![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)

![1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2487893.png)